BAM 15 BAM 15 Typical mitochondrial uncouplers are lipophilic weak acids that increase proton transport into the mitochondrial matrix through an ATP synthase-independent pathway, thereby uncoupling nutrient oxidation from ATP production. These chemicals are used to determine rate of cellular respiration and have antioxidant effects that protect from ischemia-reperfusion injury. Most proton transporter uncouplers, however, exhibit off-target activity that can lead to undesired effects, including plasma membrane depolarization, mitochondrial inhibition, and cytotoxicity. BAM15 is a mitochondrial protonophore uncoupler that does not depolarize the plasma membrane and protects mice from acute renal ischemic-reperfusion injury. In comparison to FCCP, 1-10 µM BAM15 was shown to increase oxygen flux with equal potency as the classic uncoupler, while displaying a higher maximum rate of mitochondrial respiration and less cytotoxicity.
BAM15 is a potent and selective mitochondrial uncoupler or protonophore. Chemical mitochondrial uncouplers are lipophilic weak acids that transport protons into the mitochondrial matrix via a pathway that is independent of ATP synthase, thereby uncoupling nutrient oxidation from ATP production. These uncouplers have potential for the treatment of diseases such as obesity, Parkinson’s disease, and aging.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0520418
InChI: InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)
SMILES: C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
Molecular Formula: C16H10F2N6O
Molecular Weight: 340.29 g/mol

BAM 15

CAS No.:

Cat. No.: VC0520418

Molecular Formula: C16H10F2N6O

Molecular Weight: 340.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BAM 15 -

Specification

Molecular Formula C16H10F2N6O
Molecular Weight 340.29 g/mol
IUPAC Name 5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Standard InChI InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)
Standard InChI Key OEGJBRZAJRPPHL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
Canonical SMILES C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
Appearance Solid powder

Introduction

Chemical and Structural Properties of BAM 15

BAM 15 is a synthetic small molecule with the molecular formula C16H10F2N6O\text{C}_{16}\text{H}_{10}\text{F}_{2}\text{N}_{6}\text{O} and a molecular weight of 340.287 g/mol . Its structure features a oxadiazolo[3,4-b]pyrazine core substituted with two 2-fluorophenyl groups, which contribute to its mitochondrial targeting and uncoupling activity. Key physicochemical properties include a density of 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3, a boiling point of 421.7±55.0°C421.7 \pm 55.0 \, \degree\text{C}, and a flash point of 208.9±31.5°C208.9 \pm 31.5 \, \degree\text{C} . The compound is ≥98% pure under standard laboratory conditions and exhibits stability in aqueous solutions at physiological pH .

Table 1: Physicochemical Properties of BAM 15

PropertyValue
Molecular FormulaC16H10F2N6O\text{C}_{16}\text{H}_{10}\text{F}_{2}\text{N}_{6}\text{O}
Molecular Weight340.287 g/mol
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point421.7±55.0°C421.7 \pm 55.0 \, \degree\text{C}
Flash Point208.9±31.5°C208.9 \pm 31.5 \, \degree\text{C}

Preclinical Efficacy in Obesity and Metabolic Syndrome

Prevention of Diet-Induced Obesity

In male C57BL/6J mice fed a Western diet (WD), BAM 15 administered at 0.1% w/w completely prevented fat mass gain over 8 days without affecting food intake or lean mass . EchoMRI and fat pad dissection confirmed a dose-dependent reduction in adiposity, with 0.05% BAM 15 preventing >50% of fat gain. Concurrent improvements in glucose tolerance were observed, linked to decreased fasting blood glucose (−22%) and serum insulin (−35%) levels .

Reversal of Established Obesity

Five weeks of 0.1% BAM 15 treatment in diet-induced obese mice reduced body weight by 15%, primarily through fat mass loss (−43% epididymal fat; −37% subcutaneous fat) . This effect occurred without lipid malabsorption, as fecal triglyceride and cholesterol excretion remained unchanged. Hepatic steatosis was ameliorated, with liver triglyceride content decreasing by 30% .

Insulin Sensitivity and Glucose Metabolism

Hyperinsulinemic-euglycemic clamp studies revealed that BAM 15 restored whole-body glucose clearance to levels comparable to chow-fed controls . Insulin-mediated suppression of adipose-derived non-esterified fatty acids (NEFA) increased by 40%, while skeletal muscle glucose uptake rose by 25% . These changes correlated with AMP-activated protein kinase (AMPK) activation in white adipose tissue, suppressing lipogenesis and redirecting nutrients toward oxidative tissues .

Pharmacokinetics and Bioavailability

BAM 15 exhibits 67% oral bioavailability in mice, achieving peak plasma concentrations (CmaxC_{\text{max}}) of 5–10 µM within 2 hours post-administration . The compound displays rapid tissue distribution, with preferential accumulation in mitochondria due to its lipophilic nature. Despite a plasma half-life of <4 hours, sustained mitochondrial uncoupling persists for >12 hours, attributed to prolonged retention within the inner mitochondrial membrane .

Comparative Analysis with Classical Uncouplers

Table 2: BAM 15 vs. DNP and FCCP

PropertyBAM 15DNPFCCP
EC₅₀ (OCR Stimulation)1.4 µM 10.1 µM 0.8 µM
Plasma Membrane EffectNone Depolarizes Depolarizes
Therapeutic IndexHigh Low Moderate
Hyperthermia RiskAbsent High Moderate

Future Directions and Clinical Translation

BAM 15’s efficacy in preclinical models positions it as a promising candidate for treating human metabolic diseases. Ongoing research focuses on optimizing dosing regimens to maximize fat oxidation while minimizing potential off-target effects. Comparative studies with newer uncouplers like CRMP and SHC516 will further elucidate its mechanistic advantages. Clinical trials are warranted to validate its safety and efficacy in humans, particularly in populations with obesity-associated insulin resistance.

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